molecular formula C13H24O4 B15363761 tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate

tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate

Cat. No.: B15363761
M. Wt: 244.33 g/mol
InChI Key: XOLTUMSQADBUNW-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate: is a chemical compound that belongs to the class of organic esters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate typically involves the esterification of 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be used to convert the ester to the corresponding alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid.

  • Reduction: The major product is the corresponding alcohol.

  • Substitution: The major products depend on the nucleophile used and can include amines, halides, and other functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for molecular docking studies and the design of new bioactive compounds.

Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.

Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its unique properties and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

  • Tert-Butyl 1-(2-hydroxyethyl)cyclopropylcarbamate: This compound is structurally similar but features a carbamate group instead of an ester group.

  • Tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate: Another closely related compound with a carbamate group.

Uniqueness: Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate is unique due to its combination of a tert-butyl group, a cyclopropyl ring, and an ethylene glycol moiety. This combination provides a high degree of chemical versatility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-[[1-(2-hydroxyethyl)cyclopropyl]methoxy]propanoate

InChI

InChI=1S/C13H24O4/c1-12(2,3)17-11(15)4-9-16-10-13(5-6-13)7-8-14/h14H,4-10H2,1-3H3

InChI Key

XOLTUMSQADBUNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCC1(CC1)CCO

Origin of Product

United States

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